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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

Cat. No.: B057236

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-furan-2-yl-ethanone

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom
positioned on the carbon atom alpha to a carbonyl group.[1] This unique structural arrangement
features two adjacent electrophilic centers: the a-carbon and the carbonyl carbon.[1] This
bifunctionality makes them highly reactive and versatile intermediates in organic synthesis,
enabling a wide array of chemical transformations.[1][2] The reactivity of a-haloketones is
primarily driven by the inductive effect of the carbonyl group, which enhances the polarity of the
carbon-halogen bond and increases the electron deficiency at the a-carbon.[3]

Among this class of compounds, 2-Bromo-1-furan-2-yl-ethanone is of particular interest. It
incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[1]
The furan moiety is a fundamental component of many natural products and serves as a crucial
building block in medicinal chemistry and materials science.[1][4] The combination of the
reactive a-haloketone functionality with the synthetically important furan scaffold makes 2-
Bromo-1-furan-2-yl-ethanone a valuable precursor for the synthesis of complex heterocyclic
systems, particularly those with pharmacological relevance.[1][4]

This guide provides a comprehensive overview of the reactivity of 2-Bromo-1-furan-2-yl-
ethanone, focusing on its core reaction pathways, experimental protocols, and synthetic
applications for researchers, scientists, and drug development professionals.
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Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 2-Bromo-1-furan-2-yl-
ethanone is presented below. Proper handling and storage are critical due to its reactive and
hazardous nature.

Property Value Source

2-bromo-1-(furan-2-
IUPAC Name [51[6]
yl)ethanone

2-(Bromoacetyl)furan,
Synonyms [5]
Bromomethyl(furan-2-yl)ketone

CAS Number 15109-94-1 [5][6]
Molecular Formula CeHsBrO:2 [51[6]
Molecular Weight 189.01 g/mol [51[7]

Colorless to light yellow
Appearance o [4]
transparent liquid

Boiling Point 112-114 °C at 2 mmHg [4]

Density 1.59 g/cm3 at 25 °C [4]

Insoluble in water; soluble in
Solubility dichloromethane, chloroform, [4]
THF, ether

_ 295% (Industrial), 298%
Purity [4][7]
(Research Grade)

Safety and Handling Information
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Hazard Statement

Description

Precautionary Measures

Do not eat, drink, or smoke

H302 Harmful if swallowed when using this product. Rinse
mouth if swallowed.[5][8]
Wear protective gloves,
H314 Causes severe skin burns and  clothing, and eye/face
eye damage protection. Wash skin
thoroughly after handling.[5][8]
Use only outdoors or in a well-
] o ventilated area. Avoid
H335 May cause respiratory irritation )
breathing dust/fumes/vapors.
[5]i8]
Reactive with nucleophiles Store in a sealed, cool, dry,
Stability (water, amines, alcohols). and dark place (<20°C) in a

Sensitive to moisture and light.

brown reagent bottle.[4]

Core Reactivity and Mechanistic Pathways

The reactivity of 2-Bromo-1-furan-2-yl-ethanone is dominated by its two electrophilic sites,

which are susceptible to attack by a wide range of nucleophiles and bases.

Nucleophilic Substitution (SN2 Reaction)

The most common reaction pathway for a-haloketones is the bimolecular nucleophilic

substitution (SN2) at the a-carbon.[9] The electron-withdrawing carbonyl group enhances the

electrophilicity of the a-carbon, making it highly susceptible to nucleophilic attack and

displacement of the bromide ion.

This reaction is typically performed with less basic nucleophiles, such as sulfur or nitrogen

nucleophiles, to prevent competing side reactions.[9] Strongly basic nucleophiles can lead to

deprotonation at the a-carbon, resulting in enolate formation and subsequent reactions like the

Favorskii rearrangement.[2][9]

Caption: SN2 reaction at the a-carbon.
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Synthesis of Heterocycles

A significant application of 2-Bromo-1-furan-2-yl-ethanone is in the synthesis of heterocyclic
compounds, particularly those containing nitrogen and sulfur.

Hantzsch Thiazole Synthesis: This is a classic method for synthesizing thiazole rings. It
involves the reaction of an a-haloketone with a thioamide or thiourea.[1][2] The reaction
proceeds via an initial SN2 attack by the sulfur atom of the thioamide on the a-carbon, followed
by cyclization and dehydration to form the aromatic thiazole ring.

2-Bromo-1-furan-2-yl-ethanone
+ Thioamide (R-CSNH?2)

N2 Attack

[S-Alkylation Intermediate)

ntramolecular
Condensation

Cyclization via
Nucleophilic Attack
of Nitrogen

H20

= 2-R-4-(furan-2-yl)thiazole =

Click to download full resolution via product page
Caption: Hantzsch Thiazole Synthesis Pathway.

Other Heterocycles: The compound is also used to synthesize other heterocycles. For
instance, reaction with hydroxylamine sulfate yields the corresponding oxime, and it serves as
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a precursor for diaryldihydropyrrolizine derivatives and 1,2-diaryl-4-(2-furyl)-3-imidazoline-3-
oxides.[1][7]

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base (e.g., alkoxides), a-haloketones can undergo
the Favorskii rearrangement.[2] The mechanism involves the formation of an enolate, followed
by an internal SN2 reaction to form a highly strained cyclopropanone intermediate. This
intermediate is then attacked by the base, leading to the ring-opening and formation of a
rearranged carboxylic acid derivative (e.g., an ester).

@—Bromo— 1—furan—2—y1—ethanon9

trong Base
Enolate Formation
(Base abstracts o'-proton)
Br-

Cyclopropanone Intermediate
(Intramolecular S_N?2)

ase Attack
Nucleophilic Acyl
Addition (e.g., RO-)
ing Opening

= Rearranged Ester Product =

Click to download full resolution via product page

Caption: Favorskii Rearrangement Mechanism.
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Dehydrobromination to a,B-Unsaturated Ketones

Treatment of a-bromo ketones with a sterically hindered base, such as pyridine, can lead to the
elimination of HBr via an E2 mechanism.[10] This reaction is a valuable method for
synthesizing a,3-unsaturated ketones, which are important conjugated systems used in various
other synthetic transformations like Michael additions.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material
and a key synthetic transformation.

Protocol 1: Synthesis of a-Bromo Aromatic Ketones
(General Procedure)

This protocol describes a general, environmentally benign method for the a-bromination of
aromatic ketones using N-bromosuccinimide (NBS) under ultrasonic irradiation.

Materials:

Aromatic ketone (e.g., 1-(furan-2-yl)ethanone) (1.0 eq)

N-Bromosuccinimide (NBS) (1.0 eq)

Polyethylene glycol (PEG-400) and Water (1:2 mixture)

Dichloromethane (for extraction)

Jacketed reactor with an ultrasonic horn (e.g., 25 kHz)
Procedure:

o A mixture of the starting acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to
the PEG-400/water solvent mixture (5 mL) with stirring.[11]

e The reaction vessel is placed under sonication using an ultrasonic horn at 40% amplitude.
[11]
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The temperature of the reaction is maintained at 80 °C by circulating water through the
jacketed reactor.[11]

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting
ketone is completely consumed.[11]

Upon completion, the reaction mass is cooled to room temperature and extracted with
dichloromethane.[11]

The organic layer is washed with water, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure to yield the crude a-bromo ketone, which can be
further purified by column chromatography or recrystallization.
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Caption: Workflow for a-bromination.

Protocol 2: Hantzsch Synthesis of a 4-(furan-2-
yl)thiazole Derivative
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This protocol outlines the synthesis of a thiazole from 2-Bromo-1-furan-2-yl-ethanone and a

thioamide.

Materials:

2-Bromo-1-furan-2-yl-ethanone (1.0 eq)
Thioamide (e.g., Thioacetamide) (1.0 eq)
Ethanol

Sodium bicarbonate (optional, as a mild base)

Procedure:

Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.

Add a solution of 2-Bromo-1-furan-2-yl-ethanone (1.0 eq) in ethanol dropwise to the
thioamide solution at room temperature with stirring.

After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress
can be monitored by TLC.

Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the
thiazole) forms, it can be collected by filtration.

Alternatively, the solvent can be removed under reduced pressure. The residue is then
dissolved in water and neutralized with a mild base like sodium bicarbonate to precipitate the
free thiazole base.

The crude product is collected by filtration, washed with cold water, and dried. It can be
purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water
mixture).

Conclusion

2-Bromo-1-furan-2-yl-ethanone stands out as a highly valuable and reactive building block in

modern organic synthesis. Its bifunctional nature, with two distinct electrophilic sites, allows for
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a diverse range of transformations including nucleophilic substitutions, rearrangements, and
eliminations. The ability to readily participate in reactions like the Hantzsch thiazole synthesis
makes it an indispensable precursor for constructing complex heterocyclic scaffolds, which are
central to the fields of medicinal chemistry and drug development. A thorough understanding of
its reactivity, combined with carefully designed experimental protocols, enables researchers to
harness its full synthetic potential in the creation of novel and pharmacologically relevant
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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